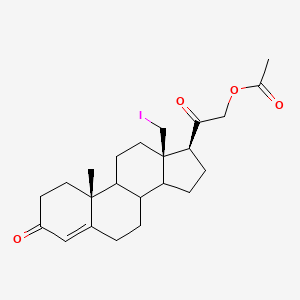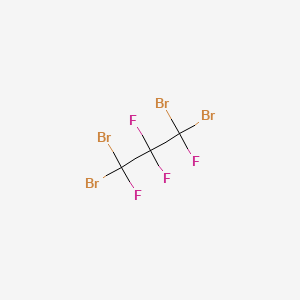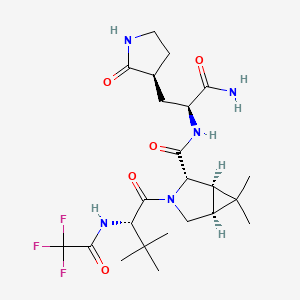
Descyano nirmatrelvir acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Descyano nirmatrelvir acetamide is a derivative of nirmatrelvir, an antiviral compound developed to inhibit the main protease of the SARS-CoV-2 virus. This compound is part of the broader class of protease inhibitors, which are crucial in the treatment of viral infections by preventing the replication of viruses within host cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of descyno nirmatrelvir acetamide involves multiple steps, starting from the basic building blocks of the compound. The primary synthetic route includes the cyanoacetylation of amines, followed by subsequent modifications to introduce the acetamide group. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods
In an industrial setting, the production of descyno nirmatrelvir acetamide is scaled up using flow chemistry strategies and multicomponent reactions. These methods enhance the yield and purity of the final product while minimizing waste and reducing production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Descyano nirmatrelvir acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, pressures, and reaction times to optimize the yield and selectivity of the products .
Major Products Formed
The major products formed from these reactions include various derivatives of descyno nirmatrelvir acetamide, which can be further modified to enhance their antiviral activity or to explore new therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Descyano nirmatrelvir acetamide has a wide range of scientific research applications, including:
Wirkmechanismus
Descyano nirmatrelvir acetamide exerts its effects by inhibiting the main protease of the SARS-CoV-2 virus, known as the 3C-like protease. This enzyme is responsible for cleaving polyproteins into functional viral proteins, which are essential for viral replication. By binding to the active site of the protease, descyno nirmatrelvir acetamide prevents the cleavage of polyproteins, thereby inhibiting viral replication and reducing the viral load in infected individuals .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nirmatrelvir: The parent compound of descyno nirmatrelvir acetamide, used in combination with ritonavir to treat COVID-19.
Ritonavir: A protease inhibitor used to enhance the pharmacokinetics of other antiviral drugs.
Molnupiravir: Another antiviral compound used to treat COVID-19, which acts by inducing lethal mutagenesis in the viral RNA.
Uniqueness
Descyano nirmatrelvir acetamide is unique in its structural modifications, which enhance its binding affinity to the viral protease and improve its pharmacokinetic properties. These modifications make it a promising candidate for further development as an antiviral therapy .
Eigenschaften
CAS-Nummer |
2755812-81-6 |
|---|---|
Molekularformel |
C23H34F3N5O5 |
Molekulargewicht |
517.5 g/mol |
IUPAC-Name |
(1R,2S,5S)-N-[(2S)-1-amino-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H34F3N5O5/c1-21(2,3)15(30-20(36)23(24,25)26)19(35)31-9-11-13(22(11,4)5)14(31)18(34)29-12(16(27)32)8-10-6-7-28-17(10)33/h10-15H,6-9H2,1-5H3,(H2,27,32)(H,28,33)(H,29,34)(H,30,36)/t10-,11-,12-,13-,14-,15+/m0/s1 |
InChI-Schlüssel |
OOGWLUVPYYAXCE-WCBJTDJXSA-N |
Isomerische SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CCNC3=O)C(=O)N)C |
Kanonische SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C(=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


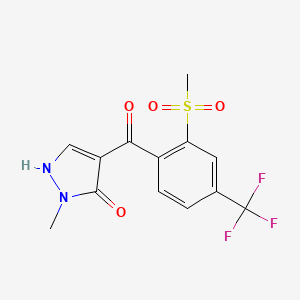
![3-[[Ethyl-[4-[[4-[ethyl-[(3-sulfophenyl)methyl]amino]phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]azaniumyl]methyl]benzenesulfonate](/img/structure/B13421315.png)
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13421322.png)
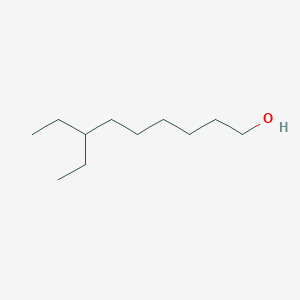
![(2E)-4-amino-6-ethoxy-N-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]anilino]-5-[[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]diazenyl]pyrimidine-2-carboximidoyl cyanide](/img/structure/B13421353.png)
![Ethyl 7-chloro-3-(isopropylsulfonyl)thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B13421357.png)
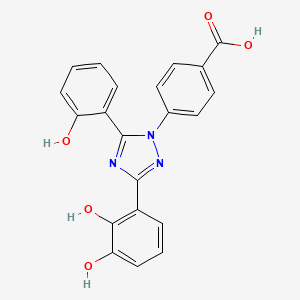
![1-Propanaminium, 3-[(carboxymethyl)[(tridecafluorohexyl)sulfonyl]amino]-N,N,N-trimethyl-, inner salt](/img/structure/B13421360.png)
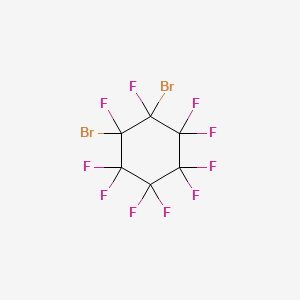
![Bicyclo[2.2.1]hepta-2,5-diene, 1,2,3,4,5,6,7,7-octafluoro-](/img/structure/B13421368.png)
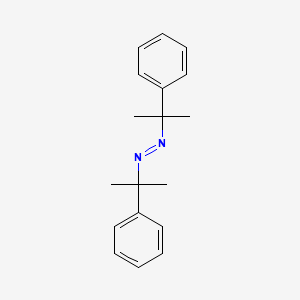
![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid](/img/structure/B13421383.png)
